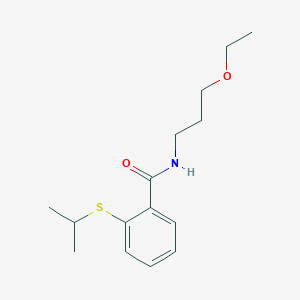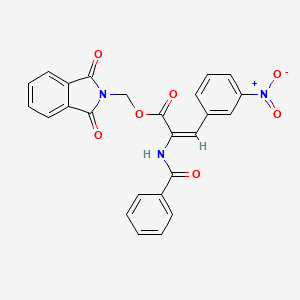
N-(3-acetylphenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as “CPTU,” is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTU is a synthetic derivative of phenylthiourea and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPTU is not fully understood. However, it has been proposed that CPTU induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. CPTU has also been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV and HSV. Additionally, CPTU has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
CPTU has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. CPTU has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival. Additionally, CPTU has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPTU in lab experiments is that it exhibits potent anticancer, antiviral, and antibacterial properties. Additionally, CPTU is relatively easy to synthesize and purify. However, one of the limitations of using CPTU in lab experiments is that its mechanism of action is not fully understood. Additionally, the potential toxicity of CPTU to normal cells and tissues needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on CPTU. One of the directions is to further investigate the mechanism of action of CPTU. Understanding the molecular targets of CPTU will provide insights into its therapeutic potential and aid in the development of more effective derivatives. Another direction is to investigate the potential toxicity of CPTU to normal cells and tissues. This will aid in the development of safe and effective therapeutic applications of CPTU. Additionally, the development of CPTU-based drug delivery systems and combination therapies with other anticancer, antiviral, and antibacterial agents should be explored.
In conclusion, CPTU is a compound that exhibits potent anticancer, antiviral, and antibacterial properties. Its mechanism of action is not fully understood, but it has been proposed to induce apoptosis in cancer cells, inhibit the replication of HIV and HSV, and inhibit the activity of bacterial enzymes involved in cell wall synthesis. CPTU has several advantages and limitations for lab experiments, and there are several future directions for research on CPTU.
Aplicaciones Científicas De Investigación
CPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. CPTU has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, CPTU has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10(21)11-5-4-6-12(7-11)19-17(24)20-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,1-3H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFSSSKIUIOBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[(2-cyano-1H-benzimidazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4645223.png)
![11-[(4-methylphenyl)sulfonyl]-1-undecanol](/img/structure/B4645241.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4645280.png)

![4-oxo-4-{2-[3-(4-propoxyphenyl)propanoyl]hydrazino}butanoic acid](/img/structure/B4645288.png)

![4-fluoro-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4645300.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4645314.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4645317.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4645329.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4645337.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4645340.png)
![N-(2-furylmethyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4645342.png)